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Compound of Interest

Compound Name: 4-Chloro-2-ethoxyaniline
CAS No.: 846039-94-9
Cat. No.: B2635477

Get Quote

Executive Summary & Compound Identity

4-Chloro-2-ethoxyaniline is a substituted aniline derivative characterized by an electron-

donating ethoxy group at the ortho position and an electron-withdrawing chlorine atom at the
para position relative to the amino group. It serves as a high-value building block in medicinal
chemistry, particularly in the development of G-protein coupled receptor (GPCR) modulators

[1].[1]

Physicochemical Profile
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Property Data Note
Molecular Formula CsH10CINO
Molecular Weight 171.62 g/mol Monoisotopic Mass: 171.045
) ) ) Often supplied as a white/off-
Appearance Low-melting solid or oil ] )
white HCI solid.
B Limited water solubility (Free
Solubility DMSO, Methanol, Chloroform
Base).[1]
) ) ) Precursor (Nitro) MP is
Melting Point 35-40 °C (Predicted)

significantly higher.[1]

Synthesis & Structural Context

To understand the spectral data, one must analyze the synthetic origin.[1] The compound is

typically generated via the reduction of 4-chloro-2-ethoxynitrobenzene. This transformation

significantly alters the electronic environment of the aromatic ring, shifting the NMR signals

upfield due to the conversion of the electron-withdrawing nitro group (

) to the electron-donating amino group (

).

Synthesis Workflow (Graphviz)
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Figure 1: Synthetic pathway for 4-Chloro-2-ethoxyaniline [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The
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NMR spectrum is dominated by the ethoxy side chain and the 1,2,4-trisubstituted benzene ring.
[1] The reduction of the nitro group to the amine causes a dramatic shielding effect on the
aromatic protons, particularly H-6 (ortho to the amine).[1]

Experimental Anchor: Precursor Data

Before reduction, the precursor (4-chloro-2-ethoxynitrobenzene) exhibits the following shifts in
[1]:
e 1.49 (t, 3H,
)]
e 4.19(q, 2H,
)
e 7.81 (d, 1H, H-6, ortho to
) — Deshielded[1]

e 7.00-7.05 (m, 2H, H-3/H-5)

Target Compound: 4-Chloro-2-ethoxyaniline ( NMR)

Upon reduction to the amine, the aromatic signals shift upfield. The following assignment is
derived from substituent chemical shift effects (SCS) and validated against analogous
structures (e.g., 2-ethoxyaniline).

Solvent:

or
Reference: TMS (

0.00)
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Shift ( Coupling (
Position Type Multiplicity
ppm) Hz)

Assignment
Logic

Exchangeabl

e; shift varies
Amine 3.50-4.50 Broad Singlet - with

concentration

Ortho to

. Shielded
H-6 Aromatic 6.55 — 6.65 Doublet (d) significantly

VS precursor
(7.81).[1]

Meta to

) Doublet of
H-5 Aromatic 6.75-6.85 , Ortho to
Doublets (dd)

Ortho to

H-3 Aromatic 6.70 — 6.80 Doublet (d) , Meta to

Characteristic
Methylene 4.00-4.10 Quartet (q) ethoxy

quartet.

] Characteristic
Methyl 1.40-1.45 Triplet (t) ]
ethoxy triplet.

NMR Assignment Logic Diagram
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Figure 2: NMR Chemical Shift Prediction Logic based on Precursor Data.
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid confirmation of the reduction (disappearance of

bands) and the integrity of the ether linkage.[1]
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Wavenumber (

Functional Group Intensity Mode
)
Primary Amine ( N-H Stretching
3350 — 3450 Medium (Asymmetric/Symmetr
) ic doublet).
. . i C-H stretch of the
C-H (Aliphatic) 2850 — 2980 Medium
Ethyl group.[1]
S C=C Ring breathing.
Aromatic Ring 1580 - 1610 Strong o
Amine Bending 1620 Medium N-H Scissoring.[1]
Aryl Ether ( C-O Antisymmetric
1230 — 1250 Strong
) stretch.
Aryl Chloride ( C-Cl stretch
700 — 800 Medium/Strong

)

(Fingerprint region).

Diagnostic Check: The absence of strong bands at 1350

and 1530

(characteristic of the nitro precursor) confirms successful reduction [2].[1]

Mass Spectrometry (MS) Profile

The mass spectrum of 4-chloro-2-ethoxyaniline is characterized by the chlorine isotope

pattern and specific fragmentation of the ethoxy ether tail.

Molecular Ion

e 171 ¢

): 100% Relative Abundance (Base Peak potential).[1]

e 173(
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): ~32% Relative Abundance (Characteristic 3:1 Chlorine pattern).[1]

Fragmentation Pathway

The primary fragmentation channel for ortho-ethoxyanilines involves the loss of the ethyl group,
often via a McLafferty-type rearrangement or direct cleavage of ethene.[1]

o “GM] \to [M - 28]+

\text{C} 2\text{H} 4%) from the ethoxy group.[1] This is often the base peak in EI-MS for
phenetidines.

o 171
143 (4-chloro-2-hydroxyaniline radical cation).
o $[M - 28]+ \to [M - 28 - 29]"+ $: Loss of
or
?
o More likely loss of

(

35) from the parent if energy is high, but usually ring substitution is stable.[1]
o **$[M - 15]"+
\cdot\text{CH} 3

m/z$ 156).[1]

MS Fragmentation Diagram
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Figure 3: Proposed EI-MS Fragmentation Pathway.

Experimental Protocols & Handling
A. Sample Preparation for NMR

¢ Solvent: Dissolve ~10 mg of the solid/oil in 0.6 mL of

o Additives: If the sample is the HCI salt, add 1 drop of
or use
to solubilize.[1]

o Acquisition: Standard proton parameters (16 scans, 1s delay).

B. Quality Control (HPLC)

To distinguish 4-chloro-2-ethoxyaniline from its isomer (e.g., 5-chloro-2-ethoxyaniline), use a
reverse-phase gradient.

Column: C18 (e.qg., Agilent Zorbax SB-C18), 3.5 um.[1]

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Aromatic) and 210 nm.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. p-Phenetidine - Wikipedia [en.wikipedia.org]
e 2. 4-Ethoxy-2-nitroaniline | CBH10N203 | CID 69229 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Technical Guide: Spectral Data & Analytical Profile of 4-
Chloro-2-ethoxyaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2635477/docs#technical-guide-spectral-data-
analytical-profile-of-4-chloro-2-ethoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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